4,5-Dichloro-2-fluorobenzyl chloride
CAS No.: 1804886-28-9
Cat. No.: VC2975712
Molecular Formula: C7H4Cl3F
Molecular Weight: 213.5 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1804886-28-9 |
---|---|
Molecular Formula | C7H4Cl3F |
Molecular Weight | 213.5 g/mol |
IUPAC Name | 1,2-dichloro-4-(chloromethyl)-5-fluorobenzene |
Standard InChI | InChI=1S/C7H4Cl3F/c8-3-4-1-5(9)6(10)2-7(4)11/h1-2H,3H2 |
Standard InChI Key | ULPHQEUUXJXQCY-UHFFFAOYSA-N |
SMILES | C1=C(C(=CC(=C1Cl)Cl)F)CCl |
Canonical SMILES | C1=C(C(=CC(=C1Cl)Cl)F)CCl |
Introduction
Chemical Structure and Properties
Structural Characteristics
Based on chemical nomenclature, 4,5-Dichloro-2-fluorobenzyl chloride consists of a benzene ring with:
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Chlorine atoms at positions 4 and 5
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A fluorine atom at position 2
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A chloromethyl (CH₂Cl) group
This structure corresponds to the molecular formula C₇H₄Cl₃F with a molecular weight of approximately 213.5 g/mol . The positions of the substituents create a unique electronic environment that influences the compound's reactivity patterns.
Physical Properties
Based on data from structurally similar compounds, 4,5-Dichloro-2-fluorobenzyl chloride likely exhibits the following physical properties:
Property | Expected Value |
---|---|
Molecular Weight | 213.5 g/mol |
Physical State | Colorless to light yellow liquid or low-melting solid |
Boiling Point | Approximately 140-150°C (at reduced pressure) |
Solubility | Poor water solubility; soluble in common organic solvents |
Density | Approximately 1.5-1.6 g/mL |
Chemical Reactivity
The presence of three chlorine atoms and one fluorine atom significantly influences the compound's reactivity:
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The benzyl chloride group serves as an electrophilic center for nucleophilic substitution reactions.
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The halogen-substituted aromatic ring is electronically deactivated toward electrophilic aromatic substitution.
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The specific arrangement of halogens creates an electronic distribution that may favor certain reaction pathways .
Industrial Production Methods
For industrial-scale synthesis, approaches similar to those used for related compounds might be applicable:
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Friedel-Crafts reactions using catalysts such as aluminum trichloride or ferric trichloride
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Zeolite-catalyzed processes that offer better selectivity and environmental benefits
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Continuous flow methods for improved efficiency and reduced waste generation
The following table summarizes potential industrial synthesis methods:
Method | Catalyst | Temperature | Advantages |
---|---|---|---|
Friedel-Crafts Reaction | AlCl₃/FeCl₃ | 40-70°C | High yield, established process |
Zeolite-Catalyzed | Composite zeolite | 80-100°C | Less waste, environmentally friendlier |
Continuous Flow | Various | Variable | Better control, higher efficiency |
Applications and Uses
Pharmaceutical Intermediates
Halogenated benzyl compounds like 4,5-Dichloro-2-fluorobenzyl chloride serve as key building blocks in pharmaceutical synthesis. The reactive benzyl chloride moiety enables attachment to various nucleophilic centers in complex molecules . Related compounds have been utilized in the synthesis of:
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Antibacterial agents, particularly fluoroquinolones
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Anti-inflammatory compounds
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Neurological drug candidates
Agrochemical Applications
Similar halogenated aromatics are frequently incorporated into agrochemical structures, where they contribute to specific biological activities and environmental stability profiles. The particular substitution pattern in 4,5-Dichloro-2-fluorobenzyl chloride might provide useful properties for:
Chemical Research
Such compounds serve as valuable research tools for:
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Studying the effects of halogen substitution on aromatic reactivity
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Developing selective transformation methodologies
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Investigating structure-activity relationships in biological systems
Reactivity and Transformations
Nucleophilic Substitution
The benzyl chloride moiety readily undergoes nucleophilic substitution reactions with various nucleophiles:
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Nitrogen nucleophiles (amines, azides) to form benzylamine derivatives
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Oxygen nucleophiles (alcohols, phenols) to form benzyl ethers
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Sulfur nucleophiles (thiols) to form thioethers
Metal-Catalyzed Coupling
The compound could potentially participate in various metal-catalyzed coupling reactions:
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Negishi coupling with organozinc reagents
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Sonogashira coupling with terminal alkynes
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Modified Suzuki coupling with appropriate catalysts
Comparative Analysis with Related Compounds
Several structurally related compounds provide insight into the properties and applications of 4,5-Dichloro-2-fluorobenzyl chloride:
2,4-Dichloro-5-fluorobenzoyl chloride
This compound differs by having a benzoyl chloride group (COCl) instead of a benzyl chloride (CH₂Cl) group. It has a molecular formula of C₇H₂Cl₃FO and a molecular weight of 227.45 g/mol . It appears as a colorless to light yellow liquid with a boiling point of 143-144°C at 35 mmHg and is primarily used as an intermediate in fluoroquinolone antibiotics synthesis .
2,4-Dichloro-6-fluorobenzyl chloride
This isomer has the same molecular formula (C₇H₄Cl₃F) but with chlorine atoms at positions 2 and 4 and a fluorine atom at position 6. The different arrangement of substituents results in altered reactivity patterns and applications .
The following table compares key properties of these related compounds:
Compound | Molecular Formula | Molecular Weight | Key Functional Group | Main Applications |
---|---|---|---|---|
4,5-Dichloro-2-fluorobenzyl chloride | C₇H₄Cl₃F | 213.5 g/mol | Benzyl chloride | Pharmaceutical intermediates |
2,4-Dichloro-5-fluorobenzoyl chloride | C₇H₂Cl₃FO | 227.45 g/mol | Benzoyl chloride | Fluoroquinolone synthesis |
2,4-Dichloro-6-fluorobenzyl chloride | C₇H₄Cl₃F | 213.5 g/mol | Benzyl chloride | Chemical intermediates |
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